molecular formula C15H29NO3 B612967 (2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 76652-68-1

(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B612967
CAS No.: 76652-68-1
M. Wt: 271.4
InChI Key: XBCGWWQLHODWNX-KGLIPLIRSA-N
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Description

(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.

    Decylation: Introduction of the decyl group can be achieved through alkylation reactions using decyl halides under basic conditions.

    Hydroxylation: The hydroxyl group is introduced via selective hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.

    Cyclization: Formation of the pyrrolidine ring is achieved through cyclization reactions, which may involve intramolecular nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: Reduction of the carboxylic acid group to alcohols can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme-substrate interactions and chiral recognition.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play a crucial role in binding to enzymes and receptors, influencing biochemical pathways. The decyl group contributes to the compound’s hydrophobic interactions, enhancing its affinity for lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Lacks the decyl group, making it less hydrophobic.

    trans-4-Hydroxy-L-proline: Similar structure but different stereochemistry and functional groups.

    N-Boc-cis-4-hydroxy-L-proline: Contains a Boc protecting group, altering its reactivity and solubility.

Uniqueness

(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its decyl group, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes and hydrophobic protein pockets. This makes it particularly valuable in medicinal chemistry for designing compounds with improved bioavailability and membrane permeability.

Properties

IUPAC Name

(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-16-12-13(17)11-14(16)15(18)19/h13-14,17H,2-12H2,1H3,(H,18,19)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCGWWQLHODWNX-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703727
Record name (4R)-1-Decyl-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76652-68-1
Record name (4R)-1-Decyl-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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